5-(2,3-Dihydrobenzofuran-5-yl)pentanal

Description

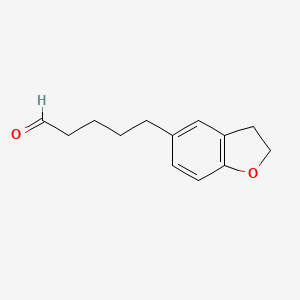

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is an organic compound with the molecular formula C13H16O2.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-yl)pentanal |

InChI |

InChI=1S/C13H16O2/c14-8-3-1-2-4-11-5-6-13-12(10-11)7-9-15-13/h5-6,8,10H,1-4,7,9H2 |

InChI Key |

OBFSWDNDAHGLIV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal typically involves the formation of the benzofuran ring followed by the introduction of the pentanal side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. This is followed by the addition of the pentanal group through various organic reactions such as aldol condensation or Grignard reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzofuran-5-yl)pentanal can undergo various chemical reactions including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of different functional groups on the benzofuran ring or the pentanal side chain.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid, while reduction can produce 5-(2,3-Dihydrobenzofuran-5-yl)pentanol .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its biological activities such as antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one

- 5-(2,3-Dihydrobenzofuran-5-yl)pent-3-en-2-one

- 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid

Uniqueness

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is unique due to its specific structure, which combines the benzofuran ring with a pentanal side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

This compound contains a pentanal side chain that may influence its lipophilicity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds containing the 2,3-dihydrobenzofuran structure exhibit antioxidant properties. A study evaluated various 2,3-dihydrobenzofuran derivatives as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. Although this compound itself was not identified as a potent inhibitor, it serves as a useful template for developing more effective antioxidant-based inhibitors .

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been well-documented. Inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1 derived from the benzofuran scaffold have shown promise in reducing inflammation . The structural features of this compound may contribute to similar anti-inflammatory effects.

Study on Leukotriene Biosynthesis

In a study assessing the impact of various antioxidants on leukotriene biosynthesis in human polymorphonuclear leukocytes, it was found that while 2,3-dihydrobenzofuranol derivatives were not highly potent inhibitors, they could be modified to enhance their efficacy . This suggests that this compound could be a candidate for further modification to improve its biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of benzofuran derivatives to various biological targets. These studies indicate that modifications to the benzofuran core can significantly alter binding interactions and enhance biological activity . This approach may be beneficial for future research involving this compound.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.